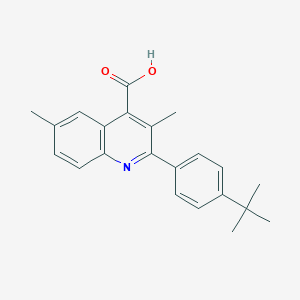![molecular formula C23H20N2OS2 B455204 2-(5-ethylthiophen-2-yl)-N-[3-(methylsulfanyl)phenyl]quinoline-4-carboxamide](/img/structure/B455204.png)
2-(5-ethylthiophen-2-yl)-N-[3-(methylsulfanyl)phenyl]quinoline-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(5-ethylthiophen-2-yl)-N-[3-(methylsulfanyl)phenyl]quinoline-4-carboxamide is a complex organic compound that features a quinoline core, a thienyl group, and a methylsulfanylphenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-ethylthiophen-2-yl)-N-[3-(methylsulfanyl)phenyl]quinoline-4-carboxamide typically involves multi-step organic reactions. One common approach is to start with the quinoline core, which can be synthesized through the Skraup synthesis or Friedländer synthesis. The thienyl and methylsulfanylphenyl groups are then introduced through various coupling reactions, such as Suzuki or Stille coupling, under specific conditions involving palladium catalysts and appropriate ligands.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, would be considered to make the process more environmentally friendly.
化学反応の分析
Types of Reactions
2-(5-ethylthiophen-2-yl)-N-[3-(methylsulfanyl)phenyl]quinoline-4-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The thienyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The quinoline core can be reduced to form tetrahydroquinoline derivatives.
Substitution: The methylsulfanyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
科学的研究の応用
2-(5-ethylthiophen-2-yl)-N-[3-(methylsulfanyl)phenyl]quinoline-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.
Industry: Used in the development of new materials with specific electronic or optical properties.
作用機序
The mechanism of action of 2-(5-ethylthiophen-2-yl)-N-[3-(methylsulfanyl)phenyl]quinoline-4-carboxamide involves its interaction with specific molecular targets. The quinoline core can intercalate with DNA, potentially inhibiting DNA replication and transcription. The thienyl and methylsulfanylphenyl groups may interact with various enzymes, modulating their activity. These interactions can lead to changes in cellular pathways, ultimately affecting cell function and viability.
類似化合物との比較
Similar Compounds
2-(4-methylsulfonylphenyl)ethylamine: Similar in structure but lacks the quinoline core.
3-(5-ethyl-2-thienyl)-2-(2-thienyl)acrylonitrile: Contains the thienyl group but has a different core structure.
2-(5-chlorothiophen-2-yl)-5-ethyl-6-methylpyrimidin-4-yl]amino}phenyl)acetic acid: Similar thienyl group but different overall structure.
Uniqueness
2-(5-ethylthiophen-2-yl)-N-[3-(methylsulfanyl)phenyl]quinoline-4-carboxamide is unique due to its combination of a quinoline core with thienyl and methylsulfanylphenyl groups
特性
分子式 |
C23H20N2OS2 |
|---|---|
分子量 |
404.6g/mol |
IUPAC名 |
2-(5-ethylthiophen-2-yl)-N-(3-methylsulfanylphenyl)quinoline-4-carboxamide |
InChI |
InChI=1S/C23H20N2OS2/c1-3-16-11-12-22(28-16)21-14-19(18-9-4-5-10-20(18)25-21)23(26)24-15-7-6-8-17(13-15)27-2/h4-14H,3H2,1-2H3,(H,24,26) |
InChIキー |
UAILHFXYJKLKID-UHFFFAOYSA-N |
SMILES |
CCC1=CC=C(S1)C2=NC3=CC=CC=C3C(=C2)C(=O)NC4=CC(=CC=C4)SC |
正規SMILES |
CCC1=CC=C(S1)C2=NC3=CC=CC=C3C(=C2)C(=O)NC4=CC(=CC=C4)SC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-amino-4-(4-{[(4-chlorophenyl)sulfanyl]methyl}-5-methyl-2-thienyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile](/img/structure/B455122.png)

![(E)-2-(furan-3-ylmethylene)-7-methyl-5-(5-methylfuran-2-yl)-3-oxo-N-phenyl-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B455127.png)
![4-[(2-bromophenoxy)methyl]-N-[4-(3,4-dimethylphenyl)-5-methyl-1,3-thiazol-2-yl]benzamide](/img/structure/B455128.png)
![2-({3-[(4-Chlorophenoxy)methyl]benzoyl}amino)-5-isopropyl-3-thiophenecarboxamide](/img/structure/B455129.png)
![4-[(2-bromophenoxy)methyl]-N-(3-cyano-4,5,6,7,8,9,10,11,12,13-decahydrocyclododeca[b]thiophen-2-yl)benzamide](/img/structure/B455130.png)
![(2E)-7-methyl-N-(2-methylphenyl)-3-oxo-5-phenyl-2-[(3-phenyl-1H-pyrazol-4-yl)methylidene]-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B455132.png)
![Ethyl 2-{[(5-propyl-3-thienyl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B455133.png)
![2-Amino-4-[4-[(2-bromophenoxy)methyl]-5-methylthiophen-2-yl]-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine-3-carbonitrile](/img/structure/B455134.png)
![ethyl 2-amino-4-(5-{[(4-chlorophenyl)sulfanyl]methyl}-2,4-dimethylphenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate](/img/structure/B455135.png)
![5-Benzyl-2-({4-[(2-bromophenoxy)methyl]benzoyl}amino)-3-thiophenecarboxamide](/img/structure/B455138.png)
![N-[1-(1-adamantyl)-1H-pyrazol-3-yl]-4-[(2-bromophenoxy)methyl]benzamide](/img/structure/B455140.png)
![Methyl 4-{5-[(2-bromophenoxy)methyl]-2,4-dimethylphenyl}-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B455141.png)
![(E)-ethyl 5-(4-chlorophenyl)-2-((1,3-dimethyl-1H-pyrazol-4-yl)methylene)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B455144.png)
